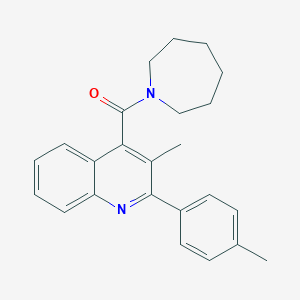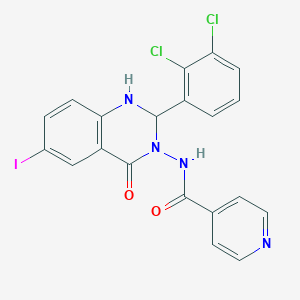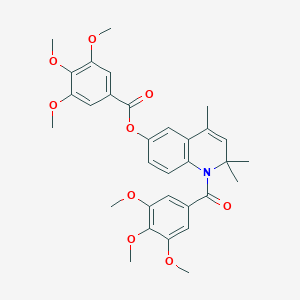
4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an azepane ring, a quinoline moiety, and a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Methyl and Methylphenyl Groups: The methyl and methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and Lewis acids like aluminum chloride.
Formation of the Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable diamine precursor and a carbonyl compound.
Final Assembly: The final step involves the coupling of the quinoline core with the azepane ring and the methanone group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives, aminoquinolines.
科学的研究の応用
4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, which are known for their antimalarial properties.
Azepane Derivatives: Compounds like azepane-1-carboxylic acid, which are used in the synthesis of pharmaceuticals.
Methanone Derivatives: Compounds like benzophenone, which are used in the production of UV-blocking agents.
Uniqueness
4-(AZEPANE-1-CARBONYL)-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE is unique due to its combination of an azepane ring, a quinoline moiety, and a methanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C24H26N2O |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
azepan-1-yl-[3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C24H26N2O/c1-17-11-13-19(14-12-17)23-18(2)22(20-9-5-6-10-21(20)25-23)24(27)26-15-7-3-4-8-16-26/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3 |
InChIキー |
WUPRLJGJGHYFEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCCCC4 |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL 2-[4-(ACETYLOXY)BENZAMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B329903.png)
![Isopropyl 2-{[2-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329905.png)
![6-(3,5-Dibromo-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B329906.png)
![2-{2-bromo-6-methoxy-4-[(Z)-{3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B329908.png)

![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B329913.png)
![3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE](/img/structure/B329914.png)

![5-chloro-2-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B329918.png)
![ethyl 4-(4-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B329919.png)
![4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B329920.png)
![3-{[2-(Methoxycarbonyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B329921.png)
![11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329923.png)
![ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B329926.png)
